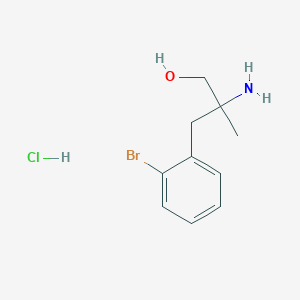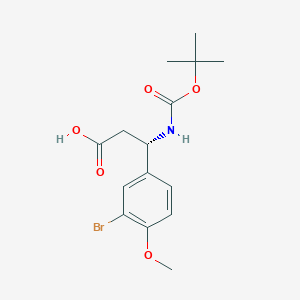
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide is a chemical compound that features a maleimide group attached to a butane sulfonamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide typically involves the reaction of maleic anhydride with a suitable amine to form the maleimide intermediate. This intermediate is then reacted with a sulfonamide derivative to yield the final product. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the maleimide group to succinimide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of imides.
Reduction: Formation of succinimide derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive maleimide group.
Mécanisme D'action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide involves its interaction with biological targets through the maleimide and sulfonamide groups. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a butane sulfonamide chain.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains an acetic acid group instead of a butane sulfonamide chain.
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid: Features a pentanoic acid group instead of a butane sulfonamide chain.
Uniqueness
The uniqueness of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide lies in its combination of the maleimide and sulfonamide groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O4S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrol-1-yl)butane-1-sulfonamide |
InChI |
InChI=1S/C8H12N2O4S/c9-15(13,14)6-2-1-5-10-7(11)3-4-8(10)12/h3-4H,1-2,5-6H2,(H2,9,13,14) |
Clé InChI |
KDZGJKPEHOMHRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)








![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)
